![molecular formula C14H13NO6S2 B2756811 甲基 3-({[2-(甲氧羰基)苯基]氨基}磺酰)噻吩-2-羧酸酯 CAS No. 941888-89-7](/img/structure/B2756811.png)

甲基 3-({[2-(甲氧羰基)苯基]氨基}磺酰)噻吩-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

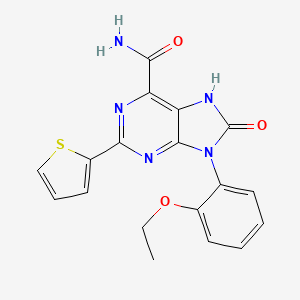

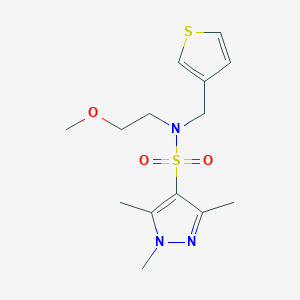

“Methyl 3-({[2-(methoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate” is an organic compound. It has a molecular weight of 365.43 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15NO5S2/c1-21-15(19)10-5-3-4-6-12(10)24-9-13(18)17-11-7-8-23-14(11)16(20)22-2/h3-8H,9H2,1-2H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound has a predicted density of 1.517±0.06 g/cm3 . Its melting point is 123-124 °C , and its boiling point is predicted to be 428.3±55.0 °C . The compound has a predicted refractive index of 1.579 .科学研究应用

- Anti-Hypertensives : Matc serves as an intermediate in the synthesis of anti-hypertensive drugs .

- Antitumor Agents : Researchers have investigated matc for its potential antitumor properties .

- Anti-HIV-1 Integrase : Matc has been explored as an inhibitor of HIV-1 integrase .

- Human Cytomegalovirus Inhibitors : It shows promise as an inhibitor against human cytomegalovirus .

- Hepatitis C Virus Inhibitors : Matc derivatives have been studied for their activity against hepatitis C virus .

- Xa Factor Inhibitors : Matc-based compounds exhibit Xa factor inhibitory activity .

- Antineoplastic PAK4 Activase Inhibitors : Matc derivatives have been investigated as potential inhibitors of PAK4 activase .

- Phosphatidylinositol 3-Kinase (PI3K) Inhibitors : Matc analogs may act as PI3K inhibitors .

- Antithrombotic Activity : Matc derivatives have been explored for their antithrombotic effects .

- Corrosion Inhibitors : Thiophene derivatives, including matc, find applications as corrosion inhibitors .

- Organic Semiconductors : Thiophene-based molecules contribute to organic semiconductor materials .

- Organic Field-Effect Transistors (OFETs) : Thiophene-containing compounds play a role in OFETs .

- Organic Light-Emitting Diodes (OLEDs) : Thiophene-based materials are used in OLED fabrication .

- Anticancer : Some thiophene-containing compounds exhibit anticancer properties .

- Anti-Inflammatory : Thiophene derivatives may have anti-inflammatory effects .

- Antimicrobial : Certain thiophene analogs show antimicrobial activity .

- Antihypertensive : Thiophene-based molecules have antihypertensive potential .

- Anti-Atherosclerotic : Some thiophene compounds exhibit anti-atherosclerotic properties .

Pharmaceuticals and Medicinal Chemistry

Industrial Chemistry and Material Science

Pharmacological Properties

安全和危害

作用机制

Target of Action

Thiophene derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure .

Mode of Action

It’s known that thiophene derivatives can interact with their targets in various ways, often leading to changes in cellular processes . The presence of the sulfonyl group might enhance the compound’s reactivity, allowing it to form covalent bonds with its targets.

Biochemical Pathways

Thiophene derivatives are known to be involved in a wide range of biochemical processes .

Pharmacokinetics

The compound’s solubility in organic solvents suggests that it might have good bioavailability . Its boiling point of 428.3±55.0 °C and flash point of 212.8°C suggest that it might have a relatively long half-life in the body .

Result of Action

Thiophene derivatives are known to have a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability might be affected by light, hence it should be stored in a dark place . Furthermore, the compound’s efficacy might be influenced by the pH of its environment, given its pKa value of 9.55±0.60 .

属性

IUPAC Name |

methyl 3-[(2-methoxycarbonylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6S2/c1-20-13(16)9-5-3-4-6-10(9)15-23(18,19)11-7-8-22-12(11)14(17)21-2/h3-8,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLHXEKUXZECLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2756729.png)

![N-(2-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2756737.png)

![2-Methyl-5-[2-(piperidin-4-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione hydrochloride](/img/structure/B2756739.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid](/img/structure/B2756740.png)

![N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[4-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2756746.png)

![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2756748.png)

![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2756750.png)